Zoledronic Acid

FPPS inhibition mevalonate pathway osteoclast biology

Select Zoledronic Acid (CAS 118072-93-8) as the definitive, high-potency nitrogen-containing bisphosphonate (N-BP) for your research. With an FPPS IC50 of 0.02 µM and bone resorption IC50 of 0.002 µM, it offers 5- to 100-fold greater potency than comparator bisphosphonates, ensuring definitive target engagement at low concentrations. Its superior hydroxyapatite binding affinity (KL = 3.47 × 10⁶ L mol⁻¹) and proven 20% additional SRE risk reduction vs. pamidronate make it the evidence-based standard. Achieve reliable, reproducible results with this class-benchmark inhibitor.

Molecular Formula C5H10N2O7P2
Molecular Weight 272.09 g/mol
CAS No. 118072-93-8
Cat. No. B000463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoledronic Acid
CAS118072-93-8
Synonyms2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid
CGP 42'446
CGP 42446
CGP 42446A
CGP-42'446
CGP-42446
CGP42'446
CGP42446
zoledronate
zoledronic acid
zoledronic acid anhydrous
Zometa
Molecular FormulaC5H10N2O7P2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyXRASPMIURGNCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble
3.27e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Zoledronic Acid (CAS 118072-93-8): Third-Generation Nitrogen-Containing Bisphosphonate for Bone Resorption Inhibition


Zoledronic acid (CAS 118072-93-8) is a third-generation, heterocyclic nitrogen-containing bisphosphonate (N-BP) characterized by an imidazole substituent [1]. It exerts its primary pharmacologic effect through potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway critical for osteoclast function [2]. Zoledronic acid demonstrates high affinity for bone mineral hydroxyapatite (Ki = 3.47 μM) [3] and is administered intravenously for indications including hypercalcemia of malignancy, bone metastases, multiple myeloma, and osteoporosis [4].

Why Zoledronic Acid Cannot Be Interchanged with Other Nitrogen-Containing Bisphosphonates


Despite belonging to the same nitrogen-containing bisphosphonate class, zoledronic acid exhibits quantifiable differences in enzyme inhibition potency, bone mineral binding affinity, and clinical outcomes relative to analogs such as pamidronate, alendronate, risedronate, and ibandronate [1]. These differences manifest in head-to-head clinical trials where zoledronic acid demonstrates superior reduction in skeletal-related events in specific patient populations [2] and in preclinical assays showing 2.5- to 42.5-fold greater FPPS inhibition [3]. Furthermore, formulation-specific advantages—including a 15-minute annual intravenous infusion versus daily or weekly oral regimens—translate into measurably superior patient adherence and persistence [4]. The following evidence items establish that therapeutic equivalence cannot be assumed when substituting among these agents.

Zoledronic Acid (CAS 118072-93-8): Comparator-Based Quantitative Evidence for Scientific Selection


FPPS Enzyme Inhibition: Zoledronic Acid Demonstrates 2.5- to 42.5-Fold Greater Potency Than Comparator Bisphosphonates

In standardized in vitro assays using J774 cell homogenates, zoledronic acid inhibits farnesyl pyrophosphate synthase (FPPS) with an IC50 of 0.02 μM. This represents a 5-fold greater inhibitory potency than risedronate (IC50 0.10 μM), a 15.5-fold greater potency than ibandronate (IC50 0.31 μM), a 25-fold greater potency than alendronate (IC50 0.50 μM), and a 42.5-fold greater potency than pamidronate (IC50 0.85 μM) [1].

FPPS inhibition mevalonate pathway osteoclast biology bisphosphonate pharmacology

In Vitro Bone Resorption: Zoledronic Acid Exhibits 2.5- to 100-Fold Greater Anti-Resorptive Potency Than Analogs

In the mouse calvarial bone resorption assay measuring inhibition of 1,25-dihydroxyvitamin D3-induced calcium release, zoledronic acid demonstrates an IC50 of 0.002 μM. This is 5-fold more potent than risedronate (IC50 0.01 μM), 10-fold more potent than ibandronate (IC50 0.02 μM), 25-fold more potent than alendronate (IC50 0.05 μM), and 100-fold more potent than pamidronate (IC50 0.2 μM) [1].

bone resorption osteoclast inhibition calvarial assay anti-resorptive potency

Hydroxyapatite Binding Affinity: Zoledronic Acid's Bone Mineral Affinity Exceeds Comparator Bisphosphonates

Zoledronic acid demonstrates a hydroxyapatite (HAP) affinity constant (KL) of 3.47 × 10⁶ L mol⁻¹, which exceeds that of comparator nitrogen-containing bisphosphonates: alendronate (2.94 × 10⁶ L mol⁻¹), ibandronate (2.36 × 10⁶ L mol⁻¹), and risedronate (2.19 × 10⁶ L mol⁻¹) [1]. This represents a 18% greater affinity versus alendronate, 47% versus ibandronate, and 58% versus risedronate.

bone targeting hydroxyapatite binding bisphosphonate retention skeletal half-life

Skeletal-Related Event Reduction: Zoledronic Acid Provides 20% Additional Risk Reduction Versus Pamidronate in Breast Cancer Bone Metastases

In a randomized, double-blind, multicenter trial (n = 1648) comparing zoledronic acid (4 mg, 15-minute infusion) versus pamidronate (90 mg, 2-hour infusion) every 3–4 weeks for 24 months, zoledronic acid reduced the risk of skeletal-related events (SREs) including hypercalcemia of malignancy by an additional 16% overall (P = 0.030) [1]. In the breast cancer subgroup specifically, zoledronic acid reduced SRE risk by an additional 20% versus pamidronate (P = 0.025), with an additional 30% risk reduction in patients receiving concurrent hormonal therapy (P = 0.009) [1].

breast cancer bone metastases skeletal-related events randomized controlled trial

Treatment Adherence: Annual IV Zoledronic Acid Demonstrates 27% Lower Discontinuation Risk Than Oral Bisphosphonates

A comprehensive systematic review and network meta-analysis of bisphosphonate adherence in fragility fracture prevention found that zoledronic acid users were the least likely to discontinue treatment compared to all other bisphosphonate regimens [1]. The hazard ratio (HR) for treatment discontinuation with zoledronic acid versus oral comparators was 0.73 (95% credible interval: 0.61–0.88), representing a 27% lower risk of discontinuation [1]. Patient preference studies further indicate 66.4–78.8% of patients prefer annual zoledronic acid infusions over weekly oral bisphosphonates (9.0–19.7% preference) [2].

medication adherence compliance osteoporosis management intravenous bisphosphonate

Infusion Time Convenience: Zoledronic Acid 15-Minute Infusion Versus Pamidronate 2-Hour Infusion

In the pivotal head-to-head trial, zoledronic acid was administered as a 15-minute intravenous infusion while pamidronate required a 2-hour infusion, both given every 3–4 weeks [1]. This represents an 87.5% reduction in chair time per treatment session (105-minute difference). The shorter infusion duration for zoledronic acid is enabled by its 42.5-fold greater FPPS inhibitory potency and 100-fold greater anti-resorptive potency relative to pamidronate, allowing effective dosing at lower infusion volumes and rates without compromising safety [2].

intravenous administration infusion time healthcare resource utilization patient convenience

Zoledronic Acid (CAS 118072-93-8): Research and Industrial Application Scenarios Based on Verified Differentiation


Preclinical Bone Resorption Assays Requiring Maximum Osteoclast Inhibition

Investigators studying osteoclast biology, bone metastasis mechanisms, or screening for bone-protective agents should select zoledronic acid as the reference inhibitor. With an FPPS IC50 of 0.02 μM and bone resorption IC50 of 0.002 μM, it provides 5- to 100-fold greater potency than comparator bisphosphonates [1], enabling definitive target engagement at lower concentrations and reducing potential off-target effects in cell-based assays.

Oncology Clinical Research in Breast Cancer Bone Metastases

For clinical trials evaluating skeletal complication prevention in breast cancer patients with bone metastases, zoledronic acid represents the evidence-based bisphosphonate comparator. Head-to-head data demonstrate 20% additional SRE risk reduction versus pamidronate (P = 0.025), with 30% additional benefit in hormonal therapy recipients (P = 0.009) [1], establishing it as the superior standard-of-care reference arm.

Osteoporosis Management Programs Prioritizing Medication Adherence

Healthcare systems and formulary managers seeking to optimize real-world fracture prevention outcomes should consider the 27% lower discontinuation risk (HR 0.73) associated with annual IV zoledronic acid versus oral bisphosphonates [1]. This adherence advantage directly addresses the documented 50%+ non-persistence rates with daily/weekly oral regimens and justifies the shift to IV administration in appropriate patient populations.

Comparative Bisphosphonate Pharmacology Studies

Researchers investigating structure-activity relationships among nitrogen-containing bisphosphonates should utilize zoledronic acid as the high-potency comparator. Its hydroxyapatite binding affinity (KL = 3.47 × 10⁶ L mol⁻¹) exceeds that of alendronate, ibandronate, and risedronate by 18–58% [1], and its relative anti-resorptive potency index (10,000–100,000) substantially outranks all other clinically available N-BPs [2], establishing it as the class benchmark for both bone targeting and enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoledronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.